![molecular formula C7H9NO2S B2395769 7-Tia-1-azaspiro[4.4]nonano-2,4-diona CAS No. 1955524-15-8](/img/structure/B2395769.png)
7-Tia-1-azaspiro[4.4]nonano-2,4-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Thia-1-azaspiro[4.4]nonane-2,4-dione is a heterocyclic compound with a unique spiro structure. It contains a sulfur atom and a nitrogen atom within its ring system, making it an interesting subject for chemical research. The compound has a molecular formula of C7H9NO2S and a molecular weight of 171.22 g/mol .
Aplicaciones Científicas De Investigación
7-Thia-1-azaspiro[4.4]nonane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of 7-Thia-1-azaspiro[4Similar compounds have been found to target enzymes such as protein arginine deiminase and integrin α L β 2 , which plays a crucial role in the delivery of leukocytes to the site of inflammation .
Mode of Action
The exact mode of action of 7-Thia-1-azaspiro[4It’s known that similar compounds can catalyze the enzymatic transesterification reaction . This suggests that 7-Thia-1-azaspiro[4.4]nonane-2,4-dione might interact with its targets to induce biochemical changes.
Biochemical Pathways
The specific biochemical pathways affected by 7-Thia-1-azaspiro[4Related compounds have been found to inhibit matrix metalloproteinases , which are involved in the uncontrolled division of connective tissue and collagen, leading to the absorption of extracellular fluid. This process is characteristic of pathological conditions such as osteoarthritis, epidermal and gastric ulcers, and periodontal disease .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Thia-1-azaspiro[4The compound’s molecular weight is 17121 , which could influence its bioavailability and pharmacokinetic profile.
Result of Action
The molecular and cellular effects of 7-Thia-1-azaspiro[4Similar compounds have shown promising applications as antiproliferative, cytotoxic, and anticancer agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thia-1-azaspiro[4.4]nonane-2,4-dione can be achieved through various synthetic routes. One efficient method involves the reaction of a thiol with an aziridine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and yields the desired spiro compound in good purity .
Industrial Production Methods
While specific industrial production methods for 7-Thia-1-azaspiro[4The scalability of the reaction conditions, such as temperature and solvent choice, allows for the efficient production of the compound in industrial quantities .
Análisis De Reacciones Químicas
Types of Reactions
7-Thia-1-azaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various nitrogen-containing derivatives.
Comparación Con Compuestos Similares
Similar Compounds
7-Thia-1,3-diazaspiro[4.4]nonane-2,4-dione: Contains an additional nitrogen atom in the ring system.
2lambda6-thia-7-azaspiro[4.4]nonane-2,2-dione hydrochloride: A similar compound with different oxidation states of sulfur.
Uniqueness
7-Thia-1-azaspiro[4.4]nonane-2,4-dione is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms.
Propiedades
IUPAC Name |
7-thia-1-azaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXIZYQGLSGVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC12C(=O)CC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-ethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2395686.png)
![4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2395687.png)
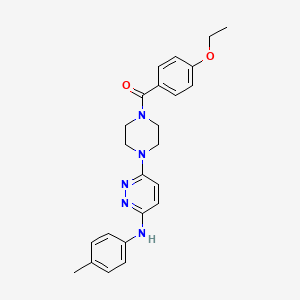
![3-({[1-(naphthalene-1-carbonyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2395689.png)
![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)

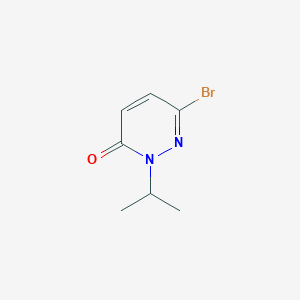
![2-chloro-6-methyl-N-[(oxan-2-yl)methanesulfonyl]pyridine-4-carboxamide](/img/structure/B2395699.png)
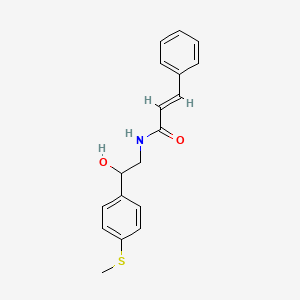
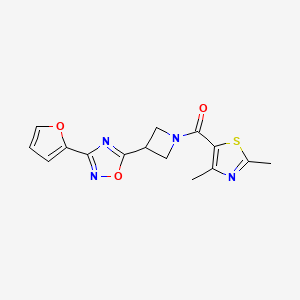
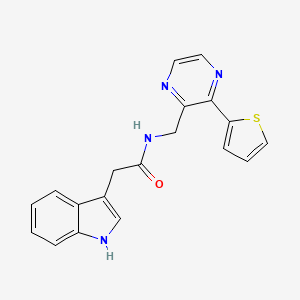
![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2395704.png)
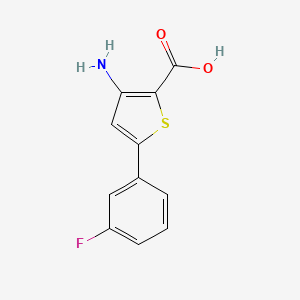
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395706.png)
